N-tert-butyl-N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide is a complex organic compound with significant implications in medicinal chemistry. This compound is characterized by its unique molecular structure and potential applications in various scientific fields, particularly in drug development and biochemical research.
The compound can be sourced from chemical suppliers and is often utilized in research laboratories for various applications, including studies on its biological activity and potential therapeutic uses. Its detailed synthesis and characterization can be found in specialized chemical databases and publications.
N-tert-butyl-N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide belongs to the class of amides, specifically those derived from ethanediamine. It features a tert-butyl group and a hydroxyethyl moiety, contributing to its unique properties and reactivity.
The synthesis of N-tert-butyl-N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are commonly employed to monitor the progress of the reactions and confirm the identity of the synthesized compound.
The molecular formula for N-tert-butyl-N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide is . The structure can be represented using various chemical notation systems:
InChI=1S/C16H24N2O3/c1-18(2,3)14-12-11-13(19)17(20)15(4-5-6-7-8-9-10)16(12)21/h11-12,19H,4-10H2,1-3H3,(H,17,20)
CC(C)(C)NCC(O)C(=O)NCC1=CC(=C(C=C1OC)OC)C(=O)NCC
The molecular weight is approximately 296.38 g/mol. The compound features various functional groups that contribute to its chemical behavior and interactions with biological systems.
N-tert-butyl-N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide can participate in several chemical reactions typical for amides:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts. Monitoring these reactions typically involves spectroscopic methods to track changes in molecular structure.
The mechanism of action for N-tert-butyl-N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide primarily involves its interaction with biological targets at the molecular level.
Experimental data from pharmacological studies would provide insights into its efficacy and potency as a potential therapeutic agent.
Relevant analytical data such as spectral data (IR, NMR) can provide additional information regarding its structure and purity.
N-tert-butyl-N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide has several scientific uses:
This compound's diverse applications underscore its importance in both academic research and industrial contexts within the field of medicinal chemistry.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: